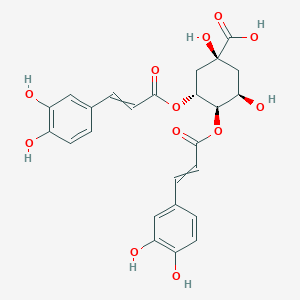

Isochlorogenic acid b

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Isochlorogenic acid b is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its multiple hydroxyl groups and phenylpropanoid moieties, which contribute to its reactivity and functionality.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Isochlorogenic acid b typically involves multi-step organic reactions. The key steps include the protection of hydroxyl groups, formation of ester linkages, and selective deprotection. Common reagents used in these reactions include protecting groups like tert-butyldimethylsilyl (TBDMS) chloride, coupling agents such as dicyclohexylcarbodiimide (DCC), and deprotecting agents like tetrabutylammonium fluoride (TBAF).

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound in high purity.

化学反応の分析

Types of Reactions

Isochlorogenic acid b undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and substituted phenolic compounds, depending on the specific reaction conditions and reagents used.

科学的研究の応用

Neuroprotective Effects

Recent research has demonstrated that Isochlorogenic acid B exhibits significant neuroprotective properties. A study published in 2023 investigated its effects on lead-induced anxiety and depression in mice. The findings revealed that ICAB supplementation significantly improved behavioral abnormalities associated with neuroinflammation and oxidative stress caused by lead exposure. Specifically, ICAB reduced markers of oxidative stress and inflammation in the brain, such as malondialdehyde levels and pro-inflammatory cytokines (TNF-α and IL-6). Furthermore, ICAB enhanced the expression of brain-derived neurotrophic factor (BDNF) and activated critical signaling pathways (PI3K/AKT) involved in neuronal survival and function .

Hepatoprotective Properties

This compound has also been shown to have protective effects against liver fibrosis, particularly in non-alcoholic steatohepatitis (NASH). A 2019 study indicated that ICAB inhibited oxidative stress through the Nrf2 signaling pathway and suppressed profibrogenic factors responsible for liver fibrosis. In a mouse model induced with NASH, ICAB administration led to a significant reduction in liver injury markers (ALT and AST) and improved histopathological outcomes. The study concluded that ICAB could be a promising therapeutic agent for managing liver fibrosis due to its antioxidative and hepatoprotective effects .

Anti-Inflammatory Applications

The anti-inflammatory potential of this compound has been explored in various contexts. For instance, it has been implicated in the modulation of inflammatory responses during sepsis. Research involving Lonicerae flos extract, which contains ICAB, showed that it could protect against lipopolysaccharide (LPS)-induced septic mortality in mice by inhibiting key inflammatory pathways. This included the suppression of cytokine production (TNF-α and IL-1β) and the downregulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) target genes .

Antioxidant Activity

This compound has demonstrated strong antioxidant activity across multiple studies. It acts as a free radical scavenger, thereby protecting cells from oxidative damage. This property is particularly relevant for its application in preventing chronic diseases associated with oxidative stress, such as cardiovascular diseases and certain cancers .

Summary of Key Findings

作用機序

The mechanism of action of Isochlorogenic acid b involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways. Its phenylpropanoid moieties may also interact with cellular components, modulating signaling pathways and gene expression.

類似化合物との比較

Similar Compounds

Isochlorogenic acid b: Unique due to its specific stereochemistry and functional groups.

This compound analogs: Differ in the position or type of substituents on the cyclohexane ring or phenylpropanoid moieties.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry, which influences its reactivity and interaction with biological targets. Its multiple hydroxyl groups and phenylpropanoid moieties also contribute to its distinct chemical and biological properties.

特性

分子式 |

C25H24O12 |

|---|---|

分子量 |

516.4 g/mol |

IUPAC名 |

(1S,3R,4R,5R)-3,4-bis[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,5-dihydroxycyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(35,24(33)34)11-19(30)23(20)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,35H,11-12H2,(H,33,34)/t19-,20-,23-,25+/m1/s1 |

InChIキー |

UFCLZKMFXSILNL-BBLPPJRLSA-N |

異性体SMILES |

C1[C@H]([C@H]([C@@H](C[C@@]1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O |

正規SMILES |

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O |

同義語 |

3,4-di-O-caffeoylquinic acid 3,4-dicaffeoylquinic acid 3,4-DICQA isochlorogenic acid B methyl 3,5-di-O-caffeoyl quinate methyl-3,5-di-O-caffeoylquinate |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。